molecular formula C10H10O2 B094857 1-(4-Methoxyphenyl)prop-2-yn-1-ol CAS No. 19115-30-1

1-(4-Methoxyphenyl)prop-2-yn-1-ol

Cat. No. B094857
CAS RN: 19115-30-1
M. Wt: 162.18 g/mol
InChI Key: NJWJWMOLQUOFJR-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxyphenyl)prop-2-yn-1-ol is a molecule that is structurally related to several compounds described in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar molecules with methoxyphenyl groups and various other substituents. These compounds are of interest due to their potential applications in fields such as crystallography, spectroscopy, molecular docking, and antimicrobial activity.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of methoxyphenyl-containing molecules with other chemical entities. For instance, the synthesis of 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione involves the use of methoxyphenyl groups and a dithiolan-2-ylidene moiety . Similarly, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is achieved by reacting 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . These methods could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of compounds related to 1-(4-Methoxyphenyl)prop-2-yn-1-ol are characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a bis(methoxyphenyl)-substituted compound is reported to crystallize in a specific space group with defined unit cell parameters . The molecular structure is further elucidated using density functional theory (DFT) calculations, as seen in the analysis of 1-phenyl-3(4-methoxyphenyl)-2-propenone . These studies provide valuable information on the geometry, electron distribution, and intermolecular interactions of such compounds.

Chemical Reactions Analysis

The chemical reactivity of methoxyphenyl-containing compounds can be inferred from their electronic properties. The electrophilic site strength, for instance, can be identified through molecular electrostatic potential surface and Mulliken atomic charges analysis . Furthermore, the hyperconjugative interactions and non-covalent interactions in different solutions are studied to understand the reactivity of these molecules . These analyses can be applied to predict the reactivity of 1-(4-Methoxyphenyl)prop-2-yn-1-ol in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(4-Methoxyphenyl)prop-2-yn-1-ol are determined through experimental and theoretical methods. Spectroscopic investigations provide insights into the vibrational spectra and chemical shifts . Quantum chemical calculations, including HOMO-LUMO gap analysis and natural bond orbital (NBO) analysis, are used to understand the stability and electronic properties of these molecules . These studies are crucial for assessing the properties of 1-(4-Methoxyphenyl)prop-2-yn-1-ol, such as solubility, stability, and potential biological activity.

Scientific Research Applications

  • Organometallic Chemistry : 1-(4-Methoxyphenyl)prop-2-yn-1-ol is used in the synthesis of allenylidene derivatives and alkenylcarbyne complexes in organometallic chemistry. These compounds have applications in aromatic electrophilic substitution reactions (Bustelo et al., 2007).

  • Synthesis of Complex Organic Compounds : It serves as an important intermediate in the synthesis of complex organic compounds, such as 1,1-bis(6-methoxy-4'-(naphthalen-1-yl)-[1,1'-biphenyl]-3-yl)prop-2-yn-1-ol, which has wide-ranging applications in medicine and materials (宋阳君 et al., 2017).

  • Medicinal Chemistry : In medicinal chemistry, 1-(4-Methoxyphenyl)prop-2-yn-1-ol is utilized for synthesizing compounds with potential anticancer properties. For example, it was used in the development of PVHD303, a compound showing potent antiproliferative activity and in vivo efficacy against human cancer cell lines (Suzuki et al., 2020).

  • Nonlinear Optical Studies : This compound is also investigated for its potential in nonlinear optical studies. Chalcone derivatives involving 1-(4-Methoxyphenyl)prop-2-yn-1-ol were analyzed using Z-scan techniques and density functional theory, indicating its applications in optical technologies (Mathew et al., 2019).

  • Antioxidant and Antimicrobial Activities : Some derivatives of 1-(4-Methoxyphenyl)prop-2-yn-1-ol have been synthesized and tested for their antioxidant and antimicrobial activities. These studies contribute to the understanding of its potential applications in pharmacology and biochemistry (Sulpizio et al., 2016).

  • Pharmacological Potential : Research into angiotensin II receptor antagonists has included derivatives of 1-(4-Methoxyphenyl)prop-2-yn-1-ol, highlighting its potential in developing new antihypertensive drugs (Drapak et al., 2019).

properties

IUPAC Name

1-(4-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7,10-11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWJWMOLQUOFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940717
Record name 1-(4-Methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)prop-2-yn-1-ol

CAS RN

19115-30-1
Record name α-Ethynyl-4-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19115-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-Hydroxy-2',3'-dehydroestragole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
T Yang, H Ding, R Li, F Jin, XR Song… - Asian Journal of …, 2019 - Wiley Online Library
para‐TsOH‐promoted cascade reaction of easily prepared ortho‐propynol phenyl azides for the synthesis of 4‐methoxy quinolines has been developed. This reaction proceeded in a …
Number of citations: 3 onlinelibrary.wiley.com
N Soltowska - 2021 - eprints.hud.ac.uk
Two complementary approaches have been employed to synthesise an extensive series of photochromic 4,6-diaryl-2-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-2H-naphtho[1,2-b]…
Number of citations: 0 eprints.hud.ac.uk
T Song, LS Zheng, F Ye, WH Deng… - Advanced Synthesis …, 2014 - Wiley Online Library
An interesting group of multifunctional phosphines (Ar‐BINMOL‐Phos; Ar‐BINMOL=1,1′‐binaphthalene‐2‐α‐arylmethanol‐2′‐ol) with multi‐stereogenic centers of axial and sp 3 ‐…
Number of citations: 52 onlinelibrary.wiley.com
PNP Rao, MJ Uddin, EE Knaus - Journal of Medicinal Chemistry, 2004 - ACS Publications
A group of regioisomeric 3,4,6-triphenylpyran-2-ones with a MeSO 2 pharmacophore at the para-position of either a C-3 phenyl or a C-4 phenyl substituent on the central six-membered …
Number of citations: 84 pubs.acs.org
S Aiken, D Clayton, CD Gabbutt, BM Heron, SB Kolla - Dyes and Pigments, 2013 - Elsevier
A series of mono-, bis- and tris-4-(naphthopyran-3-yl)phenyl substituted methanols were efficiently synthesised using a 4-(naphthopyran-3-yl)phenyllithium intermediate. The resulting …
Number of citations: 6 www.sciencedirect.com
S Aiken, GK Armitage, ODCC de Azevedo… - Dyes and …, 2022 - Elsevier
A series of photochromic 2,2,4,6-tetraaryl-2H-benzo[h]chromenes have been efficiently synthesised by two complementary strategies employing the condensation of 1,1,3-triarylprop-2-…
Number of citations: 2 www.sciencedirect.com
E Pacholska‐Dudziak, L Szterenberg… - … A European Journal, 2011 - Wiley Online Library
An annulene–porphyrin hybrid, the diaaza‐deficient porphyrin 5,10,15,20‐tetraaryl‐21,23‐divacataporphyrin, has been synthesized by an extrusion of tellurium atom(s) from 5,10,15,20‐…
MVR Reddy, B Akula, SC Cosenza… - Journal of Medicinal …, 2012 - ACS Publications
Tubulin, the major structural component of microtubules, is a target for the development of anticancer agents. A series of (Z)-1-aryl-3-arylamino-2-propen-1-one (10) were synthesized …
Number of citations: 44 pubs.acs.org
ODCC de Azevedo, PIP Elliott… - The Journal of …, 2020 - ACS Publications
Multitarget synthetic strategies to access novel photochromic 3H-naphtho[2,1-b]pyrans decorated with pyridyl units are described. The new pyridyl-substituted 3H-naphtho[2,1-b]pyrans …
Number of citations: 15 pubs.acs.org
V Cadierno, J Gimeno, N Nebra - Chemistry–A European …, 2007 - Wiley Online Library
A simple and highly efficient method for the preparation of fully substituted pyrroles, from readily accessible secondary propargylic alcohols, 1,3‐dicarbonyl compounds and primary …

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